molecular formula C17H26N2O3 B5046528 1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine

1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine

Cat. No.: B5046528
M. Wt: 306.4 g/mol
InChI Key: KBQVGDLVJJNOPC-UHFFFAOYSA-N
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Description

The compound “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , but the specific mechanism of action for this compound is not known without further study.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Piperazine derivatives can have varying levels of toxicity based on their specific structures . Without specific data, it’s difficult to assess the safety and hazards of “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine”.

Future Directions

Given the wide range of biological activity exhibited by piperazine derivatives, “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety profile.

Properties

IUPAC Name

1-[4-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13(18-7-9-19(10-8-18)14(2)20)11-15-5-6-16(21-3)17(12-15)22-4/h5-6,12-13H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVGDLVJJNOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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